Ethyl phenethyl acetal

概要

説明

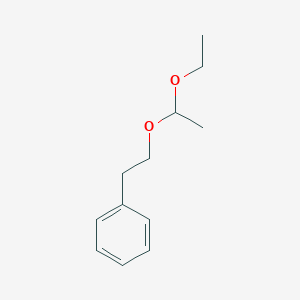

エフェタールは、2-(1-エトキシエトキシ)エチルベンゼンとしても知られており、分子式C12H18O2、分子量194.27 g/molの化学化合物です . 新鮮な花のヒヤシンスの香りに、ミュゲと緑の葉の香りが少し加わっています . エフェタールは、香水やパーソナルケア製品などの香料成分として、さまざまな用途で使用されています。

準備方法

エフェタールは、以下を含むいくつかの方法で合成することができます。

アルコールをビニルアルキルエーテルに加える: この方法は、アルコールとビニルアルキルエーテルの反応を利用します.

アセトアルデヒドの三量化: この方法は簡単で、入手しやすい原料を使用しますが、副生成物が多く生成されます.

α-クロロエチルエーテル法: この方法は、α-クロロエチルエーテルとアルコールの反応を利用します.

アルコール交換法: この方法は便利で、酸触媒の存在下でベンジルアルコールとアセトアルデヒドジエチルアセタールを反応させる方法です.

化学反応の分析

エフェタールは、以下を含むさまざまな化学反応を起こします。

酸化: エフェタールは、対応するアルデヒドまたはカルボン酸を生成するために酸化することができます。

還元: 還元反応は、エフェタールを対応するアルコールに変換することができます。

置換: エフェタールは、置換反応を受けることができ、その際、ある官能基が別の官能基に置き換えられます。

これらの反応に使用される一般的な試薬や条件には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応や加水分解反応のための酸性または塩基性触媒などがあります。これらの反応から生成される主な生成物は、使用される特定の条件や試薬によって異なります。

科学研究における用途

エフェタールは、以下を含むいくつかの科学研究における用途があります。

科学的研究の応用

Chemistry

Ethyl phenethyl acetal serves as a solvent and reagent in various chemical reactions, including:

- Alkylation : Used to introduce alkyl groups into organic compounds.

- Esterification : Facilitates the formation of esters from acids and alcohols.

- Polymerization : Acts as a medium for polymer synthesis.

Biology

In biological research, this compound is utilized for:

- Synthesis of Biologically Active Compounds : It plays a role in creating compounds with potential therapeutic effects.

- Fragrance Component : Employed in studies related to olfactory responses and scent formulation.

Medicine

In the pharmaceutical field, this compound is important for:

- Synthesis of Pharmaceutical Intermediates : It serves as a building block for various drugs.

- Active Pharmaceutical Ingredients (APIs) : Used in the formulation of medications due to its stability and compatibility with other compounds .

Industry

This compound finds extensive use in industrial applications such as:

- Perfume Production : Its pleasant odor makes it ideal for use in fragrances.

- Personal Care Products : Incorporated into cosmetics and toiletries for scent enhancement .

Case Study 1: Synthesis of Biologically Active Compounds

A study demonstrated the use of this compound in synthesizing novel anti-inflammatory agents. The compound was reacted with various substrates to yield derivatives that exhibited promising biological activity against inflammation markers.

Case Study 2: Fragrance Formulation

Research conducted on fragrance formulations highlighted this compound's role in enhancing scent profiles. The compound was blended with other aromatic compounds to create complex fragrances used in high-end perfumes.

Data Table: Applications Overview

| Application Area | Specific Uses | Examples |

|---|---|---|

| Chemistry | Solvent, Reagent | Alkylation, Esterification |

| Biology | Synthesis, Fragrance | Active compounds, Olfactory studies |

| Medicine | Drug Development | APIs, Pharmaceutical intermediates |

| Industry | Consumer Goods | Perfumes, Personal care products |

作用機序

エフェタールの作用機序には、特定の分子標的や経路との相互作用が関係しています。エフェタールは、特定の受容体や酵素に結合してその活性を調節するリガンドとして作用することができます。 この相互作用は、細胞シグナル伝達経路や遺伝子発現の変化など、さまざまな生物学的効果をもたらす可能性があります .

類似の化合物との比較

エフェタールは、以下のような他の類似の化合物と比較することができます。

ベンジルアルコール: ベンジルアルコールは、エフェタールと同様の化学的性質を持つ単純な芳香族アルコールです。

アセトアルデヒドジエチルアセタール: この化合物は、エフェタールの合成に使用され、同様の反応性を示します。

ビニルアルキルエーテル: この化合物は、エフェタールの合成に使用され、同様の化学的性質を持っています.

エフェタールは、その独特の花の香り、およびさまざまな化学反応や用途における汎用性により、ユニークです。

類似化合物との比較

Efetaal can be compared with other similar compounds, such as:

Benzyl Alcohol: Benzyl alcohol is a simple aromatic alcohol with similar chemical properties to Efetaal.

Acetaldehyde Diethyl Acetal: This compound is used in the synthesis of Efetaal and has similar reactivity.

Vinyl Alkyl Ether: This compound is used in the synthesis of Efetaal and has similar chemical properties.

Efetaal is unique due to its specific floral fragrance and its versatility in various chemical reactions and applications.

生物活性

Ethyl phenethyl acetal (CAS No. 2556-10-7) is a compound primarily recognized for its applications in fragrance and flavor industries. This article delves into its biological activity, safety assessments, and relevant research findings.

This compound is an acetal formed from ethyl alcohol and phenethyl aldehyde. It is characterized by its pleasant aroma, making it valuable in perfumery and food flavoring. Its molecular structure contributes to its stability and reactivity in various chemical environments.

Biological Activity Overview

The biological activity of this compound has not been extensively studied, but existing research provides insights into its safety profile and potential biological interactions.

1. Toxicological Profile

A comprehensive safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) indicates that ethyl phenethyl ether, a closely related compound, does not present significant concerns regarding genetic toxicity. Key findings include:

- Genotoxicity : Ethyl phenethyl ether was found to be non-genotoxic in Ames tests, suggesting that this compound may exhibit similar properties due to structural similarities .

- Repeated Dose Toxicity : No Observed Adverse Effect Level (NOAEL) data is available, but exposure levels are below the threshold of toxicological concern (TTC) .

- Reproductive Toxicity : Similar to repeated dose toxicity, there is no NOAEL available, but current exposure levels are considered safe .

- Skin Sensitization : No significant safety concerns were noted at current usage levels .

2. Environmental Impact

This compound has been assessed for environmental safety under the IFRA Environmental Standards, showing no potential risks to aquatic environments with a Predicted Environmental Concentration (PEC) to Predicted No Effect Concentration (PNEC) ratio of less than 1 . This indicates a low likelihood of bioaccumulation and persistence in the environment.

Case Study 1: Fragrance Applications

In a study focusing on the use of odorous acetals, including this compound, it was found that these compounds could effectively impart vanilla and spicy notes in formulations. The research highlighted the importance of such compounds in enhancing sensory experiences in consumer products .

Case Study 2: Market Analysis

An analysis of manufacturing technologies for acetaldehyde derivatives, including this compound, provided insights into production efficiencies and market trends. The report emphasized the growing demand for natural and synthetic flavoring agents in the food industry, which includes this compound as a key ingredient .

Summary of Biological Activities

| Activity | Findings |

|---|---|

| Genotoxicity | Non-genotoxic based on Ames test |

| Repeated Dose Toxicity | No NOAEL available; exposure below TTC |

| Reproductive Toxicity | No NOAEL available; exposure considered safe |

| Skin Sensitization | No significant concerns at current usage levels |

| Environmental Safety | PEC/PNEC ratio < 1; low risk of bioaccumulation |

特性

IUPAC Name |

2-(1-ethoxyethoxy)ethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-3-13-11(2)14-10-9-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQDGMPOYFGNLMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)OCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6051930 | |

| Record name | [2-(1-Ethoxyethoxy)ethyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2556-10-7 | |

| Record name | [2-(1-Ethoxyethoxy)ethyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2556-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, (2-(1-ethoxyethoxy)ethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002556107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, [2-(1-ethoxyethoxy)ethyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [2-(1-Ethoxyethoxy)ethyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(1-ethoxyethoxy)ethyl]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL PHENETHYL ACETAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7156Q4C3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。